molecular formula C13H18O B2362609 2,6-Diisopropylbenzaldehyde CAS No. 179554-06-4

2,6-Diisopropylbenzaldehyde

Cat. No.: B2362609
CAS No.: 179554-06-4
M. Wt: 190.286
InChI Key: GZFISEJDSZLVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diisopropylbenzaldehyde is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.286. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-di(propan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-9(2)11-6-5-7-12(10(3)4)13(11)8-14/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFISEJDSZLVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 2,6-Diisopropylbenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Uncharted Waters of Solubility

To the dedicated researchers, scientists, and professionals in drug development, this guide serves as a comprehensive technical resource on the solubility of 2,6-diisopropylbenzaldehyde. In the realm of pharmaceutical sciences and organic synthesis, understanding a compound's solubility is not merely a preliminary step but a cornerstone of process development, formulation, and ultimately, therapeutic efficacy. While extensive databases exist for many common reagents, the solubility profile of this compound in a wide array of organic solvents remains largely uncharacterized in readily accessible literature.

This guide, therefore, takes a two-pronged approach. Firstly, it provides a robust theoretical framework to predict the solubility of this compound based on its molecular structure and the fundamental principles of physical organic chemistry. Secondly, and perhaps more critically, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility. This empowers you, the researcher, to generate the specific and reliable data required for your unique applications. We will delve into the "why" behind the "how," ensuring that the methodologies presented are not just a series of steps but a self-validating system for producing trustworthy results.

Unveiling this compound: A Molecule of Interest

This compound is an aromatic aldehyde characterized by a benzene ring substituted with a formyl group and two isopropyl groups at the ortho positions. This unique substitution pattern imparts significant steric hindrance around the aldehyde functionality, influencing its reactivity and physical properties.

Chemical Structure:

G prep Preparation of Saturated Solution equil Equilibration prep->equil Incubate with shaking filter Filtration equil->filter Isothermal filtration weigh_aliq Weighing of Aliquot filter->weigh_aliq Transfer clear filtrate evap Solvent Evaporation weigh_aliq->evap Evaporate solvent weigh_res Weighing of Residue evap->weigh_res Dry to constant weight calc Calculation of Solubility weigh_res->calc

Caption: Experimental workflow for the gravimetric determination of solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • To a series of vials, add an excess amount of this compound to a known volume (e.g., 5 mL) of the chosen organic solvent. An "excess" means that undissolved solid should be clearly visible after thorough mixing.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the solvent is fully saturated with the solute.

  • Filtration:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed, clean, and dry glass vial. This step is crucial to remove any undissolved microcrystals.

  • Weighing of Aliquot:

    • Immediately cap the vial containing the filtrate and accurately weigh it using an analytical balance. The mass of the aliquot is the total mass minus the mass of the empty vial.

  • Solvent Evaporation:

    • Remove the cap and place the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound. Alternatively, use a vacuum desiccator or a rotary evaporator to remove the solvent.

  • Weighing of Residue:

    • Once all the solvent has evaporated, continue drying the vial until a constant weight is achieved (i.e., the weight does not change between successive weighings).

    • Accurately weigh the vial containing the dry residue. The mass of the residue is this final mass minus the mass of the empty vial.

  • Calculation of Solubility:

    • The mass of the solvent in the aliquot is the mass of the aliquot minus the mass of the residue.

    • Solubility can be expressed in various units, for example, as g/100 g of solvent:

      Solubility ( g/100 g solvent) = (Mass of Residue / Mass of Solvent) x 100

Concluding Remarks for the Practicing Scientist

The solubility of this compound is a critical parameter that dictates its utility in various applications. While readily available quantitative data is sparse, a sound understanding of its molecular structure and the principles of "like dissolves like" provides a strong predictive foundation. This guide has equipped you with the theoretical knowledge to anticipate its behavior in different organic solvents and, more importantly, a detailed, validated experimental protocol to determine its solubility with a high degree of accuracy and confidence. By following the outlined procedures and adhering to the safety precautions, researchers can generate the precise data needed to advance their work in drug development and organic synthesis.

References

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved February 4, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved February 4, 2026, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichlorobenzaldehyde, 99%. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved February 4, 2026, from [Link]

  • PENTA. (2025, May 2). Safety Data Sheet - Benzaldehyde. Retrieved February 4, 2026, from [Link]

  • Hulet, R. (2020, November 16). 38: Using "like dissolves like" to predict solubility [Video]. YouTube. [Link]

  • CHEM1142. (2021, January 22). Week 3 - 3. The famous "like-dissolves-like" rule! [Video]. YouTube. [Link]

  • Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved February 4, 2026, from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved February 4, 2026, from [Link]

  • Pearson. (n.d.). In the context of solubility rules, what does the phrase "like dissolves like" mean?. Retrieved February 4, 2026, from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved February 4, 2026, from [Link]

  • Academia.edu. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved February 4, 2026, from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (2019, August 9). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. [Link]

  • MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved February 4, 2026, from [Link]

  • JETIR. (n.d.). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). Gravimetric analysis. Retrieved February 4, 2026, from [Link]

Thermodynamic Stability and Conformational Dynamics of Sterically Hindered Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric-Electronic Conflict

In the landscape of aromatic chemistry, aldehydes occupy a unique position of reactivity. They are electrophilic, prone to oxidation, and susceptible to decarbonylation. However, the introduction of steric bulk at the ortho positions (2,6-substitution) fundamentally alters their thermodynamic profile.

This guide analyzes the "Ortho Effect" not merely as a kinetic barrier, but as a thermodynamic state function. For drug development professionals, understanding these principles is critical for designing covalent inhibitors, predicting metabolic shelf-life, and optimizing synthetic routes involving hindered formyl groups (e.g., Mesitaldehyde derivatives).

Core Thesis: Sterically hindered aromatic aldehydes exist in a state of frustrated conjugation . The steric bulk forces the formyl group out of the aromatic plane, raising the ground-state enthalpy (


) while simultaneously creating a high kinetic barrier (

) against nucleophilic attack and radical abstraction.

Conformational Thermodynamics: The "Twist" Energy

The primary thermodynamic determinant of a hindered aldehyde's stability is the torsional angle (


) between the carbonyl plane and the aromatic ring.
Resonance vs. Steric Strain

In an unsubstituted benzaldehyde, the carbonyl group is coplanar (


), maximizing 

-conjugation. This provides approximately 6–10 kcal/mol of resonance stabilization energy.
  • The Conflict: In 2,6-disubstituted systems (e.g., 2,4,6-trimethylbenzaldehyde), the ortho-methyl groups clash with the carbonyl oxygen and the formyl hydrogen.

  • The Result: The molecule minimizes steric repulsion by twisting the carbonyl group perpendicular to the ring (

    
    ).
    

Thermodynamic Consequence: The molecule loses resonance stabilization, raising its ground-state energy. However, this "high-energy" state is protected because the reaction trajectory for incoming nucleophiles is physically blocked.

Visualization: Conformational Energy Landscape

The following diagram illustrates the energy penalty associated with planarity in hindered systems.

ConformationalLandscape cluster_energy Thermodynamic Driver Planar Planar Conformation (Max Conjugation) Severe Steric Clash Twisted Twisted Conformation (Min Steric Strain) Loss of Conjugation Planar->Twisted Relaxation (~10-15 kJ/mol) OrthoSubs Ortho-Substituents (2,6-positions) OrthoSubs->Planar Forces repulsion

Figure 1: The transition from a sterically prohibited planar state to the thermodynamically preferred twisted state.

Oxidative Stability: Autoxidation Thermodynamics

Aromatic aldehydes degrade to carboxylic acids in air via a radical chain mechanism (autoxidation). Steric hindrance dramatically improves stability against this pathway.

The Mechanism and BDE

The rate-limiting step in autoxidation is the abstraction of the formyl hydrogen by a chain-carrying radical.



  • Bond Dissociation Energy (BDE): The C-H BDE of benzaldehyde is approx. 88 kcal/mol.

  • Steric Effect: In hindered aldehydes, the resulting acyl radical (

    
    ) cannot achieve planarity with the ring to delocalize the unpaired electron density.
    
  • Paradox: While the BDE might theoretically be higher (making the bond harder to break), the primary protection is kinetic . The ortho groups prevent the bulky peroxy radical from approaching the formyl hydrogen.

Comparative Stability Data
CompoundSubstituentsTorsion Angle (

)
Relative Autoxidation Rate
BenzaldehydeNone~0°1.0 (Reference)
2-Methylbenzaldehyde2-Me~30-40°0.45
Mesitaldehyde 2,4,6-Tri-Me ~70-90° < 0.01
2,6-Dichlorobenzaldehyde2,6-Cl~60-80°< 0.05
Visualization: Radical Chain Inhibition

Autoxidation Aldehyde Hindered Aldehyde (Ar-CHO) Radical Acyl Radical (Ar-CO•) Aldehyde->Radical H-Abstraction (Blocked by Sterics) Peroxy Peroxy Radical (Ar-CO-OO•) Radical->Peroxy + O2 Peroxy->Aldehyde Chain Propagation Acid Carboxylic Acid (Ar-COOH) Peroxy->Acid Termination

Figure 2: The autoxidation cycle. The red dashed arrow indicates the step significantly inhibited by ortho-substitution.

Nucleophilic Addition Equilibria (Hydration)

In aqueous media, aldehydes exist in equilibrium with their hydrates (gem-diols).



Thermodynamic Destabilization of the Adduct

Steric hindrance strongly favors the carbonyl form (


).
  • Reasoning: The aldehyde carbonyl carbon is

    
     hybridized (planar, 120° angles). The hydrate carbon is 
    
    
    
    hybridized (tetrahedral, 109.5° angles).
  • Crowding: Compressing the bond angles from 120° to 109.5° brings the ortho-substituents closer to the oxygen atoms, significantly increasing van der Waals repulsion in the hydrate.

Implication for Drug Design: Hindered aromatic aldehydes are less likely to form covalent adducts with off-target nucleophiles (e.g., proteins) compared to unhindered analogs, potentially reducing toxicity.

Experimental Protocols

Protocol 1: Determination of Oxidative Stability (Accelerated)

This protocol uses pseudo-first-order kinetics to quantify the "persistence" of the aldehyde under oxidative stress.

Materials:

  • Analyte: Sterically hindered aldehyde (pure).

  • Solvent: Chlorobenzene (inert, high boiling).

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Internal Standard: 1,3,5-Trimethoxybenzene.

Workflow:

  • Preparation: Dissolve aldehyde (0.1 M) and Internal Standard (0.05 M) in chlorobenzene-d5 (for direct NMR) or chlorobenzene.

  • Initiation: Add AIBN (0.01 M).

  • Incubation: Heat to 70°C under a constant stream of

    
     (balloon pressure).
    
  • Monitoring: Take aliquots every 30 minutes for 6 hours.

  • Analysis: Acquire

    
    H NMR. Monitor the decay of the formyl proton (
    
    
    
    10.0–10.5 ppm) and the appearance of the carboxylic acid proton (
    
    
    11.0–13.0 ppm).
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    represents the degradation rate constant.
Protocol 2: Measuring Hydration Equilibrium ( )

Workflow:

  • Dissolve the aldehyde in a mixture of DMSO-d6 and

    
     (80:20 v/v). Note: Pure water is often poor for aromatic solubility.
    
  • Allow to equilibrate for 24 hours at 25°C.

  • Acquire quantitative

    
    C NMR (with long relaxation delay, 
    
    
    
    ).
  • Integrate the carbonyl carbon signal (~190 ppm) and the hydrate carbon signal (~90 ppm).

  • Calculate

    
    .
    

Decarbonylation Risks

While sterics protect against oxidation and hydration, they can accelerate decarbonylation in the presence of transition metals (e.g., Pd, Rh catalysts used in cross-couplings).

Mechanism: The release of CO is entropically driven. In hindered systems, the extrusion of CO relieves the massive steric strain of the crowded acyl intermediate.

  • Caution: When performing Suzuki or Buchwald couplings on hindered aldehydes, avoid temperatures >100°C to prevent loss of the formyl group.

Decarbonylation Substrate Hindered Aldehyde MetalComplex Metal-Acyl Intermediate (Highly Strained) Substrate->MetalComplex Oxidative Addn Product Ar-H + CO MetalComplex->Product CO Extrusion (Strain Relief)

Figure 3: Strain relief drives the decarbonylation step in hindered systems.

References

  • Conformational Analysis of 2,6-Disubstituted Benzaldehydes.Journal of the American Chemical Society.

  • Bond Dissociation Energies in Organic Compounds.

  • Autoxidation of Aldehydes: Mechanism and Inhibition.Chemical Reviews.

  • Hydration Equilibria of Carbonyl Compounds.J. Org. Chem.

  • Rhodium-Catalyzed Decarbonyl

The Strategic Role of 2,6-diisopropylbenzaldehyde in Modern Organometallic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organometallic synthesis, the quest for ligands that impart specific steric and electronic properties to a metal center is paramount. These properties, in turn, dictate the reactivity, selectivity, and stability of the resulting catalysts, which are the workhorses of modern chemical transformations. Among the vast arsenal of molecular building blocks, 2,6-diisopropylbenzaldehyde emerges as a pivotal, albeit often indirect, precursor to a class of exceptionally bulky and electron-rich ligands that have revolutionized catalysis. This in-depth technical guide explores the multifaceted role of this compound in organometallic synthesis, from its direct, though less common, reactivity to its crucial function as a gateway to some of the most powerful ligand systems in contemporary chemistry.

The Foundation: Unique Steric and Electronic Attributes of the 2,6-Diisopropylphenyl (Dipp) Moiety

The significance of this compound in organometallic chemistry is intrinsically linked to the properties of the 2,6-diisopropylphenyl (Dipp) group. The two isopropyl substituents ortho to the point of attachment create a sterically demanding environment. This bulk is not merely a passive shield; it plays an active role in:

  • Stabilizing Reactive Metal Centers: The Dipp group can kinetically stabilize low-coordinate metal centers, preventing unwanted side reactions such as dimerization or decomposition.

  • Promoting Reductive Elimination: In catalytic cycles, the steric pressure exerted by the Dipp groups can facilitate the final product-forming reductive elimination step.

  • Influencing Coordination Geometry: The sheer size of the Dipp moiety can enforce unusual coordination geometries around the metal center, leading to unique reactivity.

  • Enhancing Solubility: The lipophilic nature of the isopropyl groups often improves the solubility of the resulting metal complexes in common organic solvents.

Electronically, the Dipp group is a moderately electron-donating aromatic substituent, which can influence the electron density at the metal center, thereby modulating its catalytic activity.

Direct Reactivity of this compound: A Less Trodden Path

While the majority of applications of the Dipp group in organometallic chemistry stem from its corresponding aniline, the direct reaction of this compound with organometallic reagents represents a more direct, though less explored, avenue.

Nucleophilic Addition to the Carbonyl Group

Like other aldehydes, this compound is susceptible to nucleophilic attack at the carbonyl carbon by organometallic reagents such as Grignard and organolithium compounds.[1][2] This reaction provides a straightforward route to sterically hindered secondary alcohols.

The general mechanism involves the nucleophilic addition of the organometallic reagent to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the alcohol.[3] The significant steric hindrance around the carbonyl group in this compound can influence the feasibility and rate of this reaction, often requiring more reactive organometallic reagents or harsher reaction conditions compared to less hindered aldehydes.

Experimental Protocol: General Procedure for Nucleophilic Addition to this compound

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of this compound in an anhydrous etheral solvent (e.g., diethyl ether or THF).

  • Cooling: The flask is cooled to 0 °C or -78 °C in an ice or dry ice/acetone bath, respectively.

  • Addition of Organometallic Reagent: The organometallic reagent (e.g., Grignard or organolithium) is added dropwise from the dropping funnel to the stirred solution of the aldehyde.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute acid.

  • Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

C-H Activation of the Aldehydic Proton

The aldehydic C-H bond, while generally strong, can be activated by transition metal complexes.[4] This C-H activation can lead to the formation of acylmetal complexes, which are valuable intermediates in a variety of catalytic transformations. For sterically hindered aldehydes like this compound, this direct functionalization of the formyl group offers a pathway to novel organometallic species and catalytic cycles.[5]

Caption: General pathway for C-H activation of this compound.

The Gateway to Prominent Ligands: Conversion to 2,6-Diisopropylaniline

The most significant contribution of this compound to organometallic synthesis is its role as a precursor to 2,6-diisopropylaniline. This aniline is a cornerstone for the synthesis of a wide array of bulky ligands, most notably N-heterocyclic carbenes (NHCs), Schiff bases, and phosphines.[6]

Synthesis of 2,6-Diisopropylaniline via Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[7] This two-step, one-pot process involves the initial formation of an imine from the aldehyde and an amine source (such as ammonia), followed by the in-situ reduction of the imine to the corresponding amine.

For the conversion of this compound to 2,6-diisopropylaniline, ammonia is used as the nitrogen source, and a suitable reducing agent is employed to reduce the intermediate imine.

Experimental Protocol: Reductive Amination of this compound

  • Imine Formation: this compound is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with a source of ammonia (e.g., ammonium acetate, aqueous ammonia, or ammonia gas). An acid catalyst (e.g., acetic acid) is often added to facilitate imine formation.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄), is added to the reaction mixture.[7] Alternatively, catalytic hydrogenation can be employed.

  • Workup and Purification: After the reaction is complete, the solvent is removed, and the residue is worked up by extraction. The crude product is then purified by distillation or column chromatography to yield 2,6-diisopropylaniline.

G Aldehyde This compound Imine Intermediate Imine Aldehyde->Imine + NH3 - H2O Ammonia NH3 Aniline 2,6-Diisopropylaniline Imine->Aniline Reducing_Agent [H] Reducing_Agent->Imine Reduction

Caption: Reductive amination of this compound to 2,6-diisopropylaniline.

Ligand Synthesis from this compound and its Derivatives

Once 2,6-diisopropylaniline is obtained, it opens the door to the synthesis of a plethora of sterically demanding ligands. Additionally, this compound itself can be directly used for the synthesis of certain classes of ligands, most notably Schiff bases.

Schiff Base Ligands

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone.[8] They are versatile ligands that can coordinate to metal ions through the imine nitrogen and other donor atoms present in their structure. The reaction of this compound with various primary amines provides a direct route to a wide range of sterically hindered Schiff base ligands.

Experimental Protocol: Synthesis of a Schiff Base Ligand from this compound

  • Reaction Setup: Equimolar amounts of this compound and a primary amine are dissolved in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.

  • Catalysis (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to promote the condensation reaction.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours.

  • Product Isolation: Upon cooling, the Schiff base product often precipitates from the solution and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the product is purified by recrystallization or column chromatography.[9]

The resulting bulky Schiff base ligands can be used to synthesize a variety of organometallic complexes with applications in catalysis and materials science.[10]

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes have emerged as a dominant class of ligands in organometallic chemistry, largely due to their strong σ-donating properties and the ability to form robust metal-carbon bonds. The use of bulky substituents on the nitrogen atoms of the NHC ring is crucial for their stability and catalytic performance. The 2,6-diisopropylphenyl group is one of the most widely employed bulky substituents in NHC design. The synthesis of these NHCs typically starts from 2,6-diisopropylaniline.

Phosphine Ligands

Bulky, electron-rich phosphine ligands are another cornerstone of modern catalysis. While direct synthesis from this compound is not common, multi-step synthetic routes can be envisioned where the aldehyde is first converted into a suitable precursor for phosphine synthesis. More commonly, phosphine ligands incorporating the Dipp group are synthesized from precursors like 2,6-diisopropylphenylphosphine or its derivatives, which can be prepared from 2,6-diisopropylaniline.

Catalytic Applications of Organometallic Complexes with Dipp-Derived Ligands

The true value of this compound in organometallic synthesis is realized in the exceptional catalytic performance of the metal complexes bearing ligands derived from it. The steric bulk and electronic properties of the Dipp group have proven to be highly advantageous in a wide range of catalytic reactions.

Table 1: Selected Catalytic Applications of Metal Complexes with Dipp-Derived Ligands

Catalytic ReactionMetal CenterLigand TypeRole of Dipp Group
Olefin MetathesisRu, MoNHCStabilizes the active metal-carbene species and promotes catalyst turnover.
Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)Pd, NiNHC, PhosphineEnhances catalytic activity, allowing for the coupling of challenging substrates.
C-H Activation/FunctionalizationRh, Ir, PdNHC, Schiff BaseDirects the regioselectivity of C-H activation and stabilizes the organometallic intermediates.
PolymerizationNi, PdDiimineControls the polymer microstructure and molecular weight.

Conclusion

This compound serves as a strategic and versatile building block in organometallic synthesis. While its direct application as a reactant is an area with potential for further exploration, its primary and most impactful role is as a precursor to the indispensable 2,6-diisopropylaniline. This transformation unlocks the synthesis of a vast array of sterically demanding and electronically tunable ligands, including N-heterocyclic carbenes, Schiff bases, and phosphines. The resulting organometallic complexes have demonstrated exceptional performance in a multitude of catalytic applications, driving innovation in fields ranging from pharmaceuticals to materials science. The continued exploration of the reactivity of this compound and the development of new ligands derived from it promise to further expand the toolkit of the modern synthetic chemist.

References

  • Chemistry LibreTexts. (2025, February 24). 5.6: Nucleophilic Addition via Organometallic Reactions - Alcohol Formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Diisopropylaniline. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Inherent Selectivity of Pd C-H Activation from Different Metal Oxidation States. Retrieved from [Link]

  • YouTube. (2020, March 18). Organometallic Reagents and Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Syntheses and Characterisation of Fluorescent Schiff Bases and Their Copper Complexes from Salicylaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.10 Reaction of Organometallic Reagents with Aldehydes and Ketones. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-Diisopropylaniline. Retrieved from [Link]

  • ACS Publications. (2016, December 22). Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Applications of metal complexes of Schiff bases-A review. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Syntheses. (n.d.). benzalaniline. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Retrieved from [Link]

  • YouTube. (2013, March 27). Reactions between organometallic reagents and aldehydes or ketones. Retrieved from [Link]

  • International Journal of Chemical Studies. (2024, November 11). Synthesis and characterization of novel Schiff base ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis , spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Applications of metal complexes of Schiff bases: Recent progress in oxidation catalysis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Applications of metal complexes of Schiff bases-A review. Retrieved from [Link]

  • National Institutes of Health. (2022, November 27). Metal Complexes with Schiff Bases: Data Collection and Recent Studies on Biological Activities. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Chemical Reactivity. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, April 15). Tertiary phosphines: preparation and reactivity | Organophosphorus Chemistry: Volume 49. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Different Schiff Bases—Structure, Importance and Classification. Retrieved from [Link]

  • Unisi. (n.d.). Iron-Catalyzed Reductive Amination of Aldehydes in Isopropyl Alcohol/Water Media as Hydrogen Sources. Retrieved from [Link]

  • CaltechAUTHORS. (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Retrieved from [Link]

  • TIJER. (n.d.). Applications of Schiff Bases and their Metal Complexes: - A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Themed collection Mechanistic processes in organometallic chemistry. Retrieved from [Link]

  • SpringerLink. (2020, September 28). Diverse strategies for transition metal catalyzed distal C(sp3)–H functionalizations. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Sterically Controlled Late‐Stage Functionalization of Bulky Phosphines. Retrieved from [Link]

  • Scribd. (n.d.). Benzaldehyde and Aniline Reaction | PDF | Amine | Aldehyde. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Microwave Preparation and Spectroscopic Investigation of Binuclear Schiff Base Metal Complexes Derived from 2,6-Diaminopyridine with Salicylaldehyde. Retrieved from [Link]

  • MDPI. (2022, October 12). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. Retrieved from [Link]

  • YouTube. (2022, September 29). Preparation of Benzaldehydes, Part 2: From Metalated Arenes. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2020, January 22). (PDF) Synthesis, Reactivity and Transition Metal Chemistry of Bulky Phosphines. Retrieved from [Link]

  • Jetir.org. (n.d.). Applications of Schiff Bases and Their Metal Complexes: - A Short Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Structural Study of a Shiff Base Ligand Precursor of Metallosupramolecular Architectures. Retrieved from [Link]

  • ACS Publications. (n.d.). Iridium- and Rhodium-Catalyzed C–H Activation and Formyl Alkynylation of Benzaldehydes under Chelation-Assistance. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of some Schiff bases derived from orthophthalaldehyde and their bridged complexes with Co (II) an. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of Schiff base metal complexes in catalytic transformations. Retrieved from [Link]

  • Scribd. (n.d.). Reductive Amination of Benzaldehyde | PDF | Catalysis | Ammonia. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Retrieved from [Link]

  • Cumhuriyet Science Journal. (n.d.). Synthesis, Characterization of a Schiff Base Ligand and Its metal complexes, Their Catalytic, Thermal and DNA Binding Features. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Retrieved from [Link]

  • Recent Research in Science and Technology. (n.d.). Part-I. Synthesis, Characterization and Biological Activity of Aldimines from Benzaldehyde with variedly substituted anilines. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Microwave-Assisted Synthesis of 2,6-Diisopropylbenzaldehyde and Sterically Hindered Schiff Base Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The synthesis of 2,6-diisopropylbenzaldehyde is a critical bottleneck in the production of bulky


-diimine ligands (e.g., for Brookhart-type catalysts) and sterically shielded pharmaceutical intermediates. The isopropyl groups at the ortho positions create a significant "steric wall," rendering standard thermal formylation (Vilsmeier-Haack or Rieche) kinetically sluggish, often requiring prolonged reflux (24-48 hours) and resulting in poor yields due to competing side reactions or product degradation.

Microwave (MW) irradiation offers a deterministic solution to this kinetic barrier. By leveraging dielectric heating and dipolar polarization , MW energy couples directly with the polar transition state of the Vilsmeier complex, effectively lowering the activation energy (


) required to install the formyl group between the bulky isopropyl wings.
Key Advantages of MW Protocol:
  • Reaction Time: Reduced from hours/days to minutes (typically 10-30 min).

  • Selectivity: Rapid heating profiles minimize thermodynamic equilibration to unwanted isomers.

  • Yield: Increases of 15-30% over conventional thermal methods are typical for hindered substrates.

Mechanistic Insight: Overcoming the Steric Wall

The following diagram illustrates the kinetic challenge imposed by the ortho-isopropyl groups and how MW irradiation accelerates the electrophilic attack.

StericMechanism Substrate 1,3-Diisopropylbenzene (Sterically Hindered) TS Transition State (High Energy Barrier) Substrate->TS Thermal: Slow (Steric Repulsion) Reagent Vilsmeier Reagent (Chloroiminium Ion) Reagent->TS Product This compound (Target) TS->Product Hydrolysis MW Microwave Irradiation (Dipolar Polarization) MW->TS Lowers Effective Ea Accelerates Cross-Coupling

Caption: Kinetic pathway showing MW energy overcoming steric repulsion between the isopropyl groups and the incoming electrophile.

Protocol A: MW-Assisted Vilsmeier-Haack Formylation

Target: Synthesis of this compound from 1,3-Diisopropylbenzene.

Safety Warning (Critical)
  • POCl3 reacts violently with water and releases HCl gas.

  • Pressure Hazard: The formation of the Vilsmeier reagent and the subsequent electrophilic substitution releases gas. Do NOT use standard sealed microwave vials unless they are rated for high pressure (>20 bar) and the scale is small (<2 mmol). For scales >1g, use an open-vessel MW system with a reflux condenser or a dedicated MW reactor with active pressure venting.

Materials
  • 1,3-Diisopropylbenzene (10 mmol, 1.62 g)

  • Phosphorus Oxychloride (

    
    ) (12 mmol, 1.84 g)
    
  • N,N-Dimethylformamide (DMF) (15 mmol, 1.1 g) - Acts as both reagent and solvent

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Optional solvent if better solubility is needed)

Step-by-Step Methodology
  • Reagent Formation (Pre-MW):

    • In a fume hood, cool DMF (1.1 g) to 0°C in the microwave vessel.

    • Add

      
       dropwise under Argon atmosphere. Observation: The solution will turn pale yellow/orange, indicating the formation of the Chloroiminium salt (Vilsmeier reagent). Stir for 10 mins at 0°C.
      
  • Substrate Addition:

    • Add 1,3-Diisopropylbenzene slowly to the Vilsmeier reagent.

  • Microwave Irradiation:

    • Instrument: Single-mode MW reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic Power (maintain temp).

    • Temperature: 90°C.

    • Time: 15 minutes.

    • Stirring: High.

    • Note: If using a sealed vessel, set a pressure limit of 250 psi. If pressure spikes, the instrument must auto-vent or stop heating.

  • Quench & Hydrolysis:

    • Pour the reaction mixture onto crushed ice (50 g) containing Sodium Acetate (buffered quench prevents tar formation).

    • Stir vigorously for 30 minutes to hydrolyze the iminium intermediate to the aldehyde.

  • Work-up:

    • Extract with DCM (

      
       mL).
      
    • Wash organic layer with sat.

      
       and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash column chromatography (Hexane/EtOAc 95:5).

    • Expected Yield: 75-85% (vs. ~50-60% Thermal).

Protocol B: Derivatization - Synthesis of Bulky Schiff Bases

Target: Synthesis of N,N'-(2,6-diisopropylbenzylidene)amine derivatives (Ligand Precursors). Context: This reaction is often reversible. MW irradiation drives the equilibrium forward by rapidly removing water (if open vessel) or overcoming the steric bulk of the amine and aldehyde.

Materials
  • This compound (from Protocol A) (1.0 eq)

  • Aniline derivative (e.g., 2,6-diisopropylaniline) (1.0 eq)

  • Solvent: Methanol or Ethanol (dry).

  • Catalyst: Formic acid (1-2 drops).

Step-by-Step Methodology
  • Setup:

    • Dissolve aldehyde and amine in Methanol (3-5 mL per mmol) in a MW-compatible vial.

    • Add catalytic Formic acid.

  • Irradiation:

    • Temp: 100°C.

    • Time: 5 - 10 minutes.

    • Power: Max 150W.

  • Isolation:

    • Cool the vial to room temperature, then to 4°C (fridge) or -20°C (freezer).

    • The Schiff base often crystallizes directly from the reaction mixture due to the high concentration and polarity change.

    • Filter and wash with cold methanol.[1]

Experimental Workflow & Data Comparison

Workflow Diagram

Workflow Start Reagent Prep (DMF + POCl3 @ 0°C) Mix Add 1,3-Diisopropylbenzene Start->Mix MW_Step MW Irradiation 90°C, 15 min Mix->MW_Step Quench Ice/NaOAc Hydrolysis (Exothermic) MW_Step->Quench Extract DCM Extraction & Purification Quench->Extract Deriv Protocol B: Schiff Base Formation Extract->Deriv Optional

Caption: Operational workflow for the microwave-assisted synthesis and isolation.

Comparative Data: Thermal vs. Microwave[2][3]
ParameterThermal Method (Reflux)Microwave Method (Protocol A)Improvement Factor
Reaction Time 24 - 48 Hours15 - 20 Minutes~90x Faster
Temperature 80 - 100°C (Oil Bath)90°C (Internal Probe)Precise Control
Yield (Aldehyde) 45 - 60%75 - 85%+25% Yield
Solvent Usage High (Reflux volumes)Low (Concentrated)Green Chemistry
Purity (Crude) Low (Tarry byproducts)High (Cleaner profile)Simplified Workup

References

  • Microwave-assisted Vilsmeier-Haack synthesis: Kumari, S., et al. "Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes."[2] ResearchGate.[2][3][4]

  • General Vilsmeier-Haack Mechanism & Protocols: "Vilsmeier-Haack Reaction." Wikipedia / Organic Chemistry Portal.

  • Microwave Synthesis of Schiff Base Ligands: Dineshkumar, N., et al. "Microwave Irradiation-assisted Synthesis of Schiff's Bases - A Review."[3] European Chemical Bulletin / ResearchGate.[3]

  • Green Routes for Vilsmeier Reagents: Kimura, Y., & Matsuura, D. "Novel Synthetic Method for the Vilsmeier-Haack Reagent."[2][5] International Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Acid catalysts for activating 2,6-Diisopropylbenzaldehyde carbonyl group

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #592-DIPBA Subject: Acid Catalyst Selection & Activation Protocols for 2,6-Diisopropylbenzaldehyde Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Steric Fortress" Challenge

You are likely encountering low conversion rates or stalled equilibrium when reacting this compound (DIPBA). This is not a failure of your reagents, but a geometric reality.

The Problem: The two isopropyl groups at the ortho positions create a "steric fortress."

  • Kinetic Blockade: They physically obstruct the Bürgi-Dunitz trajectory (107°) required for nucleophilic attack.

  • Steric Inhibition of Resonance (SIR): The bulk forces the carbonyl group out of planarity with the benzene ring.[1][2] While this theoretically makes the carbonyl more electron-deficient (less resonance stabilization), the kinetic barrier dominates.

The Solution: You cannot force the nucleophile in; you must lower the activation energy of the carbonyl significantly using a compact, high-affinity acid catalyst that fits within the steric pocket.

Catalyst Selection Matrix

Use this decision matrix to select the correct acid based on your nucleophile and reaction type.

CatalystSelection Start Select Reaction Type Rev Reversible Condensation (Imines, Hydrazones) Start->Rev Irrev C-C Bond Formation (Knoevenagel, Aldol) Start->Irrev Nu_Strong Strong Nucleophile (Primary Amines) Rev->Nu_Strong Nu_Weak Weak Nucleophile (Anilines, Amides) Rev->Nu_Weak Cat_TiCl4 Catalyst C: TiCl4/Et3N (The 'Sledgehammer') Irrev->Cat_TiCl4 High Reactivity Cat_BF3 Catalyst D: BF3·OEt2 (Specific C-C) Irrev->Cat_BF3 Lewis Acid Only Cat_AcOH Catalyst A: Glacial AcOH (Standard) Nu_Strong->Cat_AcOH Mild Activation Cat_PTSA Catalyst B: p-TSA + Dean-Stark (Forcing) Nu_Weak->Cat_PTSA High Temp Nu_Weak->Cat_TiCl4 Dehydrating

Figure 1: Decision tree for selecting the appropriate acid catalyst based on reaction reversibility and nucleophile strength.

Technical Specifications Data
CatalystTypeSteric ProfileActivation ModeBest For
Formic Acid / AcOH Brønsted (Weak)SmallH-Bonding (General)Standard Schiff bases (Diimine ligands)
p-TSA Brønsted (Strong)MediumProtonation (

)
Stubborn condensations (Requires water removal)

Lewis (Strong)MediumDual: Activation + DehydrationCritical Cases: Weak nucleophiles, Knoevenagel

Lewis (Strong)SmallestLUMO LoweringFriedel-Crafts, Aldol-type reactions

Experimental Protocols

Protocol A: The "Standard" Activation (Imine Synthesis)

Target: Synthesis of Brookhart-type Ligands (Diimines) Mechanism: General acid catalysis. The proton shuttles between the carbonyl oxygen and the leaving water molecule.

  • Setup: 2-neck round bottom flask with magnetic stir bar.

  • Reagents:

    • DIPBA (1.0 equiv)

    • Aniline derivative (1.0 - 2.2 equiv)

    • Catalyst: Glacial Acetic Acid (3-5 mol%) or Formic Acid (catalytic).

    • Solvent: Methanol (MeOH).[3]

  • Procedure:

    • Dissolve DIPBA in MeOH (0.5 M).

    • Add amine.[4][5][6][7]

    • Add acid catalyst dropwise.[3]

    • Critical Step: Heat to 50°C - 60°C.

    • Observation: Product often crystallizes directly from MeOH as a yellow precipitate within 15–60 mins.

  • Why it works: The small size of the proton (

    
    ) allows it to penetrate the isopropyl shield, protonating the carbonyl oxygen without adding steric bulk.
    
Protocol B: The "Sledgehammer" Method ( Mediated)

Target: Knoevenagel Condensation or Sterically Hindered Amines Mechanism:


 acts as a Lewis acid to activate the carbonyl and as a water scavenger (producing 

), driving the equilibrium irreversibly.
  • Setup: Flame-dried glassware, Argon atmosphere.

  • Reagents:

    • DIPBA (1.0 equiv)

    • Nucleophile (1.1 equiv)

    • Catalyst:

      
       (0.6 - 1.0 equiv) Caution: Fuming 
      
    • Base:

      
       (2.0 - 4.0 equiv)
      
    • Solvent: Dry THF or Toluene.

  • Procedure:

    • Cool solution of DIPBA and Nucleophile in THF to 0°C.

    • Add

      
       dropwise (Solution will turn dark/orange).
      
    • Add

      
       dropwise (White precipitate of 
      
      
      
      will form).
    • Allow to warm to RT and stir for 2–12 hours.

  • Why it works: Titanium coordinates tightly to the oxygen. The high oxophilicity of Ti breaks the C=O bond effectively, replacing it with the C=N or C=C bond, while the amine base neutralizes the HCl byproduct.

Troubleshooting & FAQs

Q1: I am using


 for a Friedel-Crafts reaction with DIPBA, but I see no product. Why? 
Diagnostic: 

is often too bulky to effectively coordinate with the carbonyl oxygen in the "pocket" of the isopropyl groups. Furthermore, it may complex irreversibly with the aromatic ring or the nucleophile. Fix: Switch to

. Boron is significantly smaller and can access the carbonyl oxygen more easily. Alternatively, use Triflic Acid (TfOH) to generate a superelectrophile if your substrate allows.

Q2: The reaction starts but stalls at 50% conversion. Adding more acid doesn't help. Diagnostic: You have reached equilibrium. In hindered systems, the "reverse" reaction (hydrolysis) is often favored sterically because the starting material (DIPBA) relieves steric strain compared to the tetrahedral intermediate. Fix: You must remove water physically or chemically.

  • Physical: Dean-Stark trap with Toluene (reflux).

  • Chemical:[1][2][3][6][7][8][9][10][11] Use the

    
     protocol  (Protocol B). It consumes water chemically, preventing the reverse reaction.
    

Q3: Can I use ultrasound to improve the yield? Answer: Yes. High-intensity ultrasound (sonication) is highly recommended for DIPBA condensations. It creates cavitation bubbles that generate local hot-spots, providing the kinetic energy needed to overcome the rotational barrier of the isopropyl groups without bulk heating that might degrade sensitive nucleophiles [1].

Mechanistic Visualization: The Gating Effect

The following diagram illustrates why small acid catalysts are required. The isopropyl groups rotate (gear effect), momentarily opening a "channel" for the catalyst.

StericGating DIPBA DIPBA (Resting State) Rotation Isopropyl Rotation DIPBA->Rotation Thermal Energy OpenState Transient Open State Rotation->OpenState Gating SmallCat Small Cat (H+, BF3) OpenState->SmallCat Fits in Pocket BigCat Bulky Cat (B(C6F5)3) OpenState->BigCat Blocked Success Activation (LUMO Lowered) SmallCat->Success Fail Steric Clash (No Reaction) BigCat->Fail

Figure 2: The "Gating" mechanism showing how isopropyl rotation allows access only to small catalytic species.

References

  • Synthesis of Ligand Precursors (Diimines)

    • Title: Synthesis of ligand precursors (Dipp = 2,6-i-Pr2C6H3).[3][7]

    • Source: ResearchG
    • URL:

  • TiCl4 Promoted Condensation

    • Title: TiCl4/Et3N-promoted three-component condensation between aromatic heterocycles, aldehydes, and active methylene compounds.
    • Source: ResearchGate.[10][12]

    • URL:

  • Steric Inhibition of Resonance (SIR)

    • Title: Steric Inhibition of Resonance and Ortho Effect.[2][10]

    • Source: ChemZipper / YouTube Educ
    • URL:

  • Ultrasound Acceleration

    • Title: Product Class 27: 1,2-Diimines (Synthesis via Ultrasound).
    • Source: Thieme Connect / Science of Synthesis.
    • URL:

For further assistance, please reply to this ticket with your specific nucleophile structure and solvent constraints.

Sources

Technical Support Center: Purification of Oily 2,6-Diisopropylbenzaldehyde Imines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric Oil" Challenge

Welcome to the Technical Support Center. You are likely here because your condensation of 2,6-diisopropylbenzaldehyde with a primary amine resulted in a viscous, dark oil rather than the expected crystalline solid.

The Root Cause: This behavior is intrinsic to the 2,6-diisopropyl steric bulk . While these groups provide kinetic stability to the imine (shielding the C=N bond from nucleophilic attack), they also disrupt crystal lattice packing. The high rotational entropy of the isopropyl groups often lowers the melting point significantly, causing the product to exist as a supercooled liquid or oil at room temperature.

This guide provides field-proven protocols to isolate high-purity imines, overcoming the "oiling out" phenomenon and preventing hydrolysis on acidic stationary phases.

Troubleshooting Guide (Q&A)

Q1: My product is a viscous oil that refuses to crystallize. How do I induce precipitation?

Diagnosis: You are likely experiencing "oiling out," where the product separates as a liquid phase before it can crystallize. Solution:

  • Solvent Mismatch: Standard non-polar solvents (Hexane/Et₂O) often fail because the lipophilic 2,6-diisopropyl groups make the imine too soluble.

  • The "Methanol Crash" Method: Use cold Methanol (MeOH) or Ethanol (EtOH) . These imines are often insoluble in cold alcohols.

    • Dissolve the oil in a minimum amount of CH₂Cl₂.

    • Add 5-10 equivalents of MeOH.

    • Evaporate the CH₂Cl₂ slowly (rotovap) until the solution becomes cloudy.

    • Freeze at -20°C overnight.

  • Physical Agitation: If an oil separates at the bottom, scratch the glass interface vigorously with a spatula to provide nucleation sites.

Q2: I attempted column chromatography, but my product decomposed or yield was low.

Diagnosis: Hydrolysis on acidic media. Technical Insight: Silica gel is slightly acidic (pH ~6.5). The this compound imine, while sterically protected, is thermodynamically unstable relative to hydrolysis. The protons on the silica surface catalyze the reversion to the aldehyde and amine. Solution:

  • Switch Stationary Phase: Use Basic Alumina (Activity Grade III or IV) . This is the gold standard for acid-sensitive Schiff bases.

  • Neutralize Silica: If you must use silica, pre-treat it with 1-2% Triethylamine (Et₃N) in the eluent. (See Protocol B).

Q3: NMR shows persistent aldehyde peaks (approx. 10.4 ppm) even after workup.

Diagnosis: Equilibrium Reversion. Solution:

  • Water Scavenging: Imine formation is reversible (

    
    ). Any residual water drives the reaction backward.
    
  • Protocol Adjustment: Ensure your reaction utilized a Dean-Stark trap or activated Molecular Sieves (3Å or 4Å).

  • Workup: Avoid aqueous washes if possible. Filter off salts and strip solvent.[1] If washing is necessary, use rapid, cold brine washes and dry immediately over Na₂SO₄.

Decision Matrix: Selecting the Right Purification Method

Before proceeding, identify the state of your crude product to select the optimal workflow.

PurificationDecision Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Precipitate formed Oil Viscous Oil StateCheck->Oil Dark liquid Recryst Recrystallization (MeOH or EtOH) Solid->Recryst Distill Vacuum Distillation (Kugelrohr) Oil->Distill High Thermal Stability (>150°C) Chrom Chromatography (Basic Alumina) Oil->Chrom Heat Sensitive Pure Pure Imine Recryst->Pure Success Distill->Pure Success Chrom->Pure Success

Figure 1: Decision matrix for selecting purification technique based on physical state and thermal stability.

Detailed Protocols

Protocol A: Neutralized Flash Chromatography

Best for: Oily products that degrade on standard silica.

Materials:

  • Stationary Phase: Silica Gel 60 (230-400 mesh)

  • Neutralizer: Triethylamine (Et₃N)

  • Eluent: Hexane/Ethyl Acetate (typically 10:1 to 5:1)

Step-by-Step:

  • Slurry Preparation: Prepare the silica slurry using Hexane containing 1% v/v Triethylamine . Let it sit for 10 minutes. This neutralizes acidic silanol groups.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes of the eluent (Hexane/EtOAc + 1% Et₃N).

  • Loading: Dissolve the crude oil in a minimum amount of eluent (containing Et₃N) and load carefully.

  • Elution: Run the column using the Et₃N-spiked solvent system. The imine is usually less polar than the amine but more polar than the aldehyde.

  • Evaporation: Rotovap fractions immediately. Do not let the product sit in solution, as trace moisture can still cause hydrolysis over time [1].

Protocol B: "Kugelrohr" Vacuum Distillation

Best for: Thermally stable oils where crystallization fails.

Why this works: this compound imines often have high boiling points but are volatile under high vacuum (0.1 - 0.5 mmHg).

  • Setup: Transfer the crude oil to a Kugelrohr bulb.

  • Degassing: Apply high vacuum (0.1 mmHg) at room temperature for 30 minutes to remove residual solvent and volatile amine starting material.

  • Distillation:

    • Slowly increase temperature (e.g., 100°C -> 150°C).

    • The unreacted aldehyde (bp ~80-100°C @ vac) will distill first.

    • The product will typically distill as a yellow/orange oil at higher temperatures (140-180°C depending on the amine).

  • Collection: The product may solidify in the receiving bulb upon cooling.

Protocol C: Crystallization via Solvent Exchange

Best for: Inducing solidity in supercooled liquids.

Data Table: Solvent Efficacy

Solvent SystemSuitabilityNotes
Methanol (MeOH) High Product is often insoluble at -20°C. Promotes crystallization.
Ethanol (EtOH) High Similar to MeOH, slightly better solubility.
Hexane LowProduct is too soluble due to lipophilic isopropyl groups.
Acetonitrile MediumGood for polar imines, but can trap water.
Diethyl Ether LowHigh solubility; rarely induces crystallization.

Procedure:

  • Dissolve crude oil in boiling MeOH. If oil separates, add just enough CH₂Cl₂ to make it homogeneous.

  • Allow to cool slowly to Room Temp.

  • Place in a freezer (-20°C) for 24-48 hours.

  • Crucial Step: If no crystals form, add a seed crystal (if available) or scratch the glass. If still oily, evaporate 50% of the solvent and re-freeze.

Mechanistic Visualization: Hydrolysis on Silica

Understanding why standard purification fails is key to preventing it.

HydrolysisMechanism Imine Steric Imine (Hydrophobic) Complex Surface Adsorption (Protonation of N) Imine->Complex Adsorbs Silica Silica Surface (Acidic -SiOH) Silica->Complex Catalyzes Breakdown Hydrolysis Complex->Breakdown Water Trace H2O (From Solvent/Air) Water->Breakdown Nucleophilic Attack Products Aldehyde + Amine (Impurities) Breakdown->Products Irreversible on Column

Figure 2: Mechanism of imine degradation on acidic silica gel stationary phases.

References

  • Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510. Link

  • Look, G. C., et al. (1993). New methods for the synthesis of imines. Journal of Organic Chemistry. (Discusses scavenging techniques).
  • Brookhart, M., et al. (1995). Palladium(II) and Nickel(II) Catalysts for Polymerization.[2] Journal of the American Chemical Society. (Foundational work on bulky diisopropyl-substituted diimines). Link

  • Freeman, F. (1980). Properties and reactions of ylidenemalononitriles. Chemical Reviews.

Disclaimer: These protocols involve the use of hazardous chemicals. Always review the Safety Data Sheet (SDS) for this compound, amines, and solvents before proceeding. Perform all operations in a fume hood.

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 2,6-Diisopropylbenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,6-Diisopropylbenzaldehyde Derivatives

Executive Summary & Structural Context

This compound (DIPBA) is a sterically congested aromatic aldehyde primarily utilized as a precursor for bulky Schiff base ligands (e.g., in olefin polymerization catalysts) and pharmaceutical intermediates. Its mass spectral signature is defined by the interplay between the electronic stability of the aromatic ring and the steric pressure exerted by the two ortho-isopropyl groups.

This guide provides a mechanistic analysis of the fragmentation patterns of DIPBA and its derivatives, distinguishing them from simple benzaldehydes through specific "ortho-effects" and alkyl group fragmentations.

Mechanistic Fragmentation Analysis

The electron ionization (EI) mass spectrum of this compound (MW: 190.28 Da) is governed by three competing pathways:


-cleavage , benzylic fragmentation , and ortho-effect rearrangements .
The Molecular Ion & Primary Losses[1][2]
  • Molecular Ion (

    
    ) : Observed at m/z 190 . Due to the stability of the benzene ring, the molecular ion is distinct, though often not the base peak due to facile fragmentation of the isopropyl groups.
    
  • Loss of Hydrogen (

    
    ) : A characteristic aldehyde fragmentation yielding the acylium ion at m/z 189 . In DIPBA, this peak is often suppressed relative to unsubstituted benzaldehyde because the bulky isopropyl groups favor alkyl fragmentation.
    
  • Loss of Methyl Radical (

    
    ) : A dominant pathway. The ionization of the aromatic system triggers the loss of a methyl group from one of the isopropyl substituents to form a resonance-stabilized benzylic cation at m/z 175 .
    
The "Ortho-Effect" Pathway

Unlike meta- or para-substituted isomers, 2,6-disubstitution allows for a direct interaction between the carbonyl oxygen and the


-hydrogens of the isopropyl groups.
  • McLafferty-Type Rearrangement : A hydrogen atom transfers from the isopropyl methyl group to the carbonyl oxygen. This can lead to the elimination of an alkene (propene) or water, though the steric bulk often favors the retention of the aromatic core with modified substituents.

  • Loss of CO : The acylium ion (m/z 189) can eject carbon monoxide (28 Da) to form the 2,6-diisopropylphenyl cation at m/z 161 .

Fragmentation Pathway Diagram

DIPBA_Fragmentation M_Ion Molecular Ion (M+) [C13H18O]+ • m/z 190 Acylium Acylium Ion [M-H]+ [C13H17O]+ • m/z 189 M_Ion->Acylium - H• (Alpha Cleavage) Benzylic Benzylic Cation [M-CH3]+ [C12H15O]+ • m/z 175 (Base Peak Candidate) M_Ion->Benzylic - CH3• (Benzylic Cleavage) Phenyl Phenyl Cation [M-H-CO]+ [C12H17]+ • m/z 161 Acylium->Phenyl - CO (Deacylation) Tropylium Substituted Tropylium Rearrangement • m/z 133 Benzylic->Tropylium - C3H6 (Propene Loss)

Figure 1: Mechanistic fragmentation pathway of this compound under Electron Ionization (70 eV).

Comparative Analysis: Derivatives & Alternatives

To validate the identity of DIPBA, it is often derivatized or compared against structural analogs.

Comparison with Unsubstituted Benzaldehyde
FeatureBenzaldehyde (C₆H₅CHO)This compoundCausality
Molecular Ion m/z 106 (Strong)m/z 190 (Moderate)Alkyl groups reduce M+ stability via fragmentation.
Base Peak m/z 77 (Phenyl) or 105 (Benzoyl)m/z 175 (M-CH₃)Benzylic C-C bond is weaker than C-H bond.
Ortho Effect AbsentProminentProximity of isopropyl

-H to Carbonyl O.
CO Loss m/z 105

77 (Fast)
m/z 189

161 (Slower)
Steric hindrance stabilizes the acylium ion slightly.
Derivative Analysis: Schiff Bases (Imines)

Schiff bases (e.g., formed with aniline) are common "alternatives" for MS characterization because they stabilize the molecular ion.

  • Imine vs. Aldehyde : The imine (

    
    ) bond is more robust than the carbonyl (
    
    
    
    ), often enhancing the intensity of the molecular ion (
    
    
    ).
  • Fragmentation : Schiff bases of DIPBA typically show a strong [M-CH₃]⁺ peak but reduced [M-H]⁺ peaks compared to the parent aldehyde, as the imine hydrogen is less acidic/labile than the aldehyde hydrogen.

Experimental Protocol for MS Characterization

This protocol ensures reproducible spectral data for this compound and its derivatives.

Sample Preparation
  • Solvent : Dissolve 1 mg of DIPBA in 1 mL of HPLC-grade Methanol or Dichloromethane.

  • Derivatization (Optional) : To confirm the aldehyde functionality, react 100 µL of sample with 100 µL of 2,4-Dinitrophenylhydrazine (DNPH) reagent. Incubate at 60°C for 15 mins.

Instrument Parameters (GC-MS)
  • Ionization Mode : Electron Impact (EI) at 70 eV .

  • Source Temperature : 230°C (Prevents thermal degradation of the aldehyde).

  • Mass Range : m/z 40 – 350.

  • Scan Rate : 3 scans/sec.

Data Validation Workflow

Validation_Workflow Step1 Identify M+ (m/z 190) Step2 Check M-15 (m/z 175) Confirm Isopropyl Step1->Step2 Step3 Check M-29 (m/z 161) Confirm Aldehyde (-CHO) Step2->Step3 Step4 Compare Isotope Pattern (C13 abundance) Step3->Step4

Figure 2: Step-by-step logic for validating the mass spectrum of this compound.

References

  • NIST Mass Spectrometry Data Center . Mass Spectrum of 2,6-Dimethoxybenzaldehyde (Analogous Ortho-Effect Mechanism). National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on Ortho-Effects and McLafferty Rearrangements).
  • Doc Brown's Chemistry . Fragmentation patterns of aromatic aldehydes. [Link]

  • Barkow, A., et al. (1995).[1] Ortho effects: A mechanistic study. European Journal of Mass Spectrometry. (Detailed mechanism of water loss in ortho-substituted aromatics).

Sources

A Comparative Guide to Steric Parameters: 2,6-Diisopropylphenyl vs. 2,6-Dimethylphenyl Substituents

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of catalyst design and molecular engineering, the subtle interplay of steric and electronic effects governs reactivity and selectivity. For researchers in organometallics, catalysis, and drug development, a profound understanding of how to modulate the steric environment around a metallic center is paramount. Among the most widely employed tools for this purpose are bulky aryl substituents, with the 2,6-diisopropylphenyl (DIPP) and 2,6-dimethylphenyl (DMP) moieties standing out as archetypal examples of "large" and "medium" steric bulk, respectively. This guide provides an in-depth, objective comparison of these two critical substituents, supported by quantitative data and practical experimental insights to inform rational ligand design.

The Fundamental Importance of Steric Hindrance

The deliberate introduction of steric bulk around a reactive center is a cornerstone of modern catalyst design. By occupying a significant volume of space, bulky ligands can profoundly influence a catalyst's behavior in several ways:

  • Stabilization of Reactive Species: Sterically demanding ligands can kinetically stabilize low-coordinate, reactive metal centers by preventing ligand dissociation or unwanted side reactions.

  • Control of Coordination Number: The sheer size of the ligands can limit the number of other molecules that can coordinate to the metal, thereby creating vacant sites necessary for substrate binding and activation.

  • Induction of Selectivity: By creating a chiral or sterically crowded environment, these substituents can dictate the stereochemical outcome of a reaction (enantioselectivity) or favor the formation of one constitutional isomer over another (regioselectivity).

  • Enhancement of Catalyst Longevity: By encapsulating the metal center, bulky ligands can protect it from decomposition pathways, leading to higher turnover numbers and more robust catalytic processes.

The 2,6-disubstituted phenyl groups are particularly effective in this role. The ortho-substituents project over the coordination sphere of the metal, creating a protective pocket. The choice between isopropyl and methyl groups at these positions allows for a fine-tuning of this steric shielding.

Quantifying Steric Bulk: A Comparative Analysis

To move beyond qualitative descriptions of "bulkiness," the field of organometallic chemistry relies on several quantitative descriptors. The most prominent of these are Tolman's cone angle (θ) and the percent buried volume (%Vbur).

Tolman's Cone Angle (θ)

Introduced by Chadwick A. Tolman, the cone angle is a measure of the solid angle occupied by a ligand at a defined distance from the metal center[1]. While originally developed for phosphine ligands, the concept is broadly applicable. A larger cone angle signifies greater steric hindrance.

Percent Buried Volume (%Vbur)

A more modern and arguably more versatile parameter is the percent buried volume (%Vbur). This method calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand[2][3][4]. It provides a single, quantitative measure of a ligand's steric impact and is particularly useful for complex and asymmetric ligands where the cone angle concept is less straightforward to apply[2][3][4].

The following table summarizes the key steric parameters for N-heterocyclic carbene (NHC) ligands bearing 2,6-diisopropylphenyl (IPr) and 2,6-dimethylphenyl (IXy) substituents, which are excellent models for this comparison.

ParameterIPr (2,6-diisopropylphenyl)IXy (2,6-dimethylphenyl)Reference(s)
Percent Buried Volume (%Vbur) ~37-45%~30-35%[5][6]
Qualitative Steric Impact LargeMedium

Note: The exact value of %Vbur can vary depending on the specific metal center, its coordination geometry, and the computational method used for its calculation.

As the data clearly indicates, the seemingly small change from methyl to isopropyl groups results in a significant increase in the steric bulk of the ligand. The additional branching and rotational freedom of the isopropyl groups allow them to sweep out a much larger volume of space around the metal center.

Practical Implications in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction

The differences in the steric parameters of DIPP and DMP substituents have profound consequences for the performance of catalysts in a wide range of chemical transformations. The Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis for the formation of C-C bonds, serves as an excellent case study. This reaction typically employs a palladium catalyst, and the nature of the ligands on the palladium center is critical for its efficacy.

Bulky NHC ligands, such as IPr and its analogues, have proven to be highly effective in promoting Suzuki-Miyaura couplings, particularly for challenging substrates. The steric bulk of the ligand facilitates the reductive elimination step, which is often the turnover-limiting step of the catalytic cycle, and helps to stabilize the active Pd(0) species.

Conversely, for less sterically demanding substrates, the IXy ligand can be a highly effective and more economical choice. In some instances, excessively bulky ligands can hinder the initial oxidative addition step, particularly with sterically encumbered substrates. Therefore, the choice between DIPP and DMP is a classic example of the need to balance steric shielding with substrate accessibility.

Experimental Workflow: A Representative Suzuki-Miyaura Cross-Coupling

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using a Pd-NHC catalyst.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_catalysis Catalysis cluster_workup Work-up and Purification reagents Combine Aryl Halide, Boronic Acid, and Base in a Schlenk Flask solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) reagents->solvent degas Degas the Mixture (e.g., Argon Bubbling) solvent->degas catalyst Add Pd-NHC Pre-catalyst (e.g., [Pd(IPr)(cinnamyl)Cl]) degas->catalyst heating Heat the Reaction Mixture (e.g., 80-110 °C) catalyst->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring quench Cool to Room Temperature and Quench monitoring->quench extract Aqueous Work-up and Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

The synthesis of the imidazolium salt precursor to the IPr ligand is a well-established procedure. The following protocol is adapted from the literature[10][11].

Diagram of the Synthesis of IPr·HCl

IPr_Synthesis cluster_reactants Reactants diimine 1,4-bis(2,6-diisopropylphenyl) -1,4-diazabuta-1,3-diene solvent Ethyl Acetate (Solvent) diimine->solvent paraform Paraformaldehyde paraform->solvent tmscl Chlorotrimethylsilane (TMSCl) tmscl->solvent reaction Heat at 70 °C solvent->reaction product IPr·HCl (Precipitate) reaction->product

Caption: Synthetic scheme for the preparation of IPr·HCl.

Step-by-Step Protocol:

  • To a clean, dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser is added 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabuta-1,3-diene.

  • Paraformaldehyde and anhydrous ethyl acetate are added to the flask.

  • The mixture is heated to 70 °C with vigorous stirring.

  • Chlorotrimethylsilane (TMSCl) is added dropwise to the heated solution.

  • The reaction mixture is stirred at 70 °C for the specified time (typically several hours), during which a precipitate will form.

  • The flask is cooled to room temperature, and the precipitate is collected by filtration.

  • The solid is washed with ethyl acetate and dried under vacuum to yield the desired 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl).

Note: The synthesis of the corresponding 1,3-bis(2,6-dimethylphenyl)imidazolium chloride (IXy·HCl) follows a similar procedure, starting from 1,4-bis(2,6-dimethylphenyl)-1,4-diazabuta-1,3-diene.[10][11]

Representative Suzuki-Miyaura Cross-Coupling Protocol

The following is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl chloride with an arylboronic acid, catalyzed by a Pd-NHC complex.

  • In a glovebox, a Schlenk tube is charged with the aryl chloride, the arylboronic acid, and a suitable base (e.g., K3PO4, Cs2CO3).

  • The Pd-NHC pre-catalyst (e.g., [Pd(IPr)(cinnamyl)Cl]) is added.

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane) is added, and the tube is sealed.

  • The reaction mixture is removed from the glovebox and heated in an oil bath at the desired temperature (e.g., 100 °C) with stirring for the required time.

  • The reaction is monitored by TLC or GC-MS until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Conclusion: Making an Informed Choice

The choice between 2,6-diisopropylphenyl and 2,6-dimethylphenyl substituents is a critical decision in ligand design that should be guided by the specific demands of the chemical transformation. The significantly larger steric profile of the DIPP group, as quantified by its greater percent buried volume, makes it the ligand of choice for applications requiring high levels of steric shielding. This includes the stabilization of highly reactive metal centers and the promotion of challenging catalytic steps such as the reductive elimination of bulky products.

However, the "less is more" principle can sometimes apply. The moderately bulky DMP substituent can offer sufficient steric protection while potentially allowing for faster rates of oxidative addition with sterically hindered substrates. Furthermore, the lower cost and molecular weight of DMP-containing ligands can be advantageous, particularly in large-scale applications.

Ultimately, a thorough understanding of the steric parameters and their mechanistic implications, as outlined in this guide, empowers researchers to move beyond trial-and-error and engage in the rational design of more efficient and selective catalysts.

References

  • Computational assessment on the Tolman cone angles for P-ligands. RSC Publishing. [Link]

  • Ligand cone angle - Wikipedia. [Link]

  • Computational assessment on the Tolman cone angles for P-ligands. - Semantic Scholar. [Link]

  • V Bur index and steric maps: from predictive catalysis to machine learning - PubMed. [Link]

  • Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes - DSpace. [Link]

  • Cone angles: Tolman's and Plato's | Request PDF - ResearchGate. [Link]

  • 4.3: Phosphines - Chemistry LibreTexts. [Link]

  • (PDF) Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base - ResearchGate. [Link]

  • Quantifying and understanding the steric properties of N-heterocyclic carbenes. [Link]

  • Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters - NIH. [Link]

  • Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - NIH. [Link]

  • Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-cinnamyl)Pd(IPr)(Cl) and (η3-1-t-Bu-indenyl)Pd(IPr)(Cl) - PubMed Central. [Link]

  • Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η⁵-Cp)Pd(IPr)Cl with (η³-cinnamyl)Pd(IPr)(Cl) and (η³-1-t-Bu-indenyl)Pd(IPr)(Cl) - ResearchGate. [Link]

  • Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - ResearchGate. [Link]

  • Quantifying and understanding the steric properties of N-heterocyclic carbenes. [Link]

  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts - MDPI. [Link]

  • Comparison of the catalytic activity for the Suzuki-Miyaura reaction of (η(5)-Cp)Pd(IPr)Cl with (η(3) - PubMed. [Link]

  • (PDF) % V Bur index and steric maps: from predictive catalysis to machine learning. [Link]

  • (A−E) Topographical steric maps of IPr*F−Au−Cl complexes 4 a–4 e,... - ResearchGate. [Link]

Sources

Elemental Analysis Validation Standards: 2,6-Diisopropylbenzaldehyde (DIPBA) Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Organometallic Researchers, Drug Development Scientists

Strategic Overview: The Steric Paradox

In the realm of coordination chemistry and catalysis, 2,6-Diisopropylbenzaldehyde (DIPBA) is not merely a reagent; it is a strategic tool for steric engineering. Unlike simple benzaldehyde derivatives, the bulky isopropyl groups at the 2,6-positions provide a protective "picket fence" around the metal center. This enhances catalytic lifetime and solubility but introduces a critical analytical bottleneck: Refractory Combustion.

This guide compares the analytical performance of DIPBA-derived complexes against standard Benzaldehyde alternatives. It establishes why standard Elemental Analysis (EA) protocols often fail for these bulky systems and defines the modified standards required to validate their purity.

Comparative Analysis: DIPBA vs. Standard Benzaldehyde Complexes

The following comparison highlights why DIPBA complexes require a distinct analytical approach compared to their non-hindered counterparts.

Table 1: Analytical Performance & Physicochemical Metrics

FeatureStandard Benzaldehyde Complexes DIPBA Complexes (Bulky) Impact on Elemental Analysis
Steric Profile Planar, accessible metal center.High steric bulk; "encapsulated" metal center.Incomplete Combustion: Bulky ligands shield the carbon core, leading to carbide formation and low %C readings.
Solubility Low in non-polar solvents (often precipitates).High solubility in Toluene, THF, DCM.Solvent Occlusion: The lattice traps solvent molecules (e.g.,

CH

Cl

) that standard drying cannot remove, skewing %C/%H.
Thermal Stability Moderate; decomposes < 250°C.High; often stable > 300°C.Refractory Nature: Requires higher combustion temperatures (>1000°C) to fully oxidize.
EA Tolerance Standard

is easily achievable.

is difficult; often requires

citation with justification.
Validation Standard: Must be coupled with TGA to confirm solvent presence vs. impurity.
The "Steric Trap" in Combustion Analysis

Standard CHN analysis relies on flash combustion at ~950°C. For DIPBA complexes, the isopropyl groups can carbonize early, forming a thermally stable metal-carbide shell that prevents oxygen from reaching the inner ligand structure.

Mechanism of Failure (The "Eggshell" Effect):
  • Rapid Heating: Isopropyl groups decompose first, creating a carbon-rich char.

  • Encapsulation: This char coats the metal center (M).

  • Oxygen Blockade: The M-C (metal carbide) core becomes refractory, resisting further oxidation even at 950°C.

  • Result: Consistently low Carbon values (e.g., Found: 62.1%, Calc: 65.4%).

Visualization: The Self-Validating Analytical Workflow

The following decision tree outlines the logic for validating DIPBA complexes when standard EA fails.

EA_Validation_Workflow Start Synthesize DIPBA Complex Std_EA Run Standard EA (Combustion @ 950°C) Start->Std_EA Check_Tol Is Error < 0.4%? Std_EA->Check_Tol Pass VALIDATED Publish Results Check_Tol->Pass Yes Fail_LowC Failure Mode: Low %C (Carbide Formation) Check_Tol->Fail_LowC No (Found < Calc) Fail_HighC Failure Mode: High %C (Solvent Trap) Check_Tol->Fail_HighC No (Found > Calc) Action_Oxidant Add WO3 / V2O5 (Oxygen Donor) Fail_LowC->Action_Oxidant Combustion Aid Action_TGA Run TGA (Quantify Solvates) Fail_HighC->Action_TGA Check Solvents Action_Oxidant->Std_EA Retest Recalc Recalculate Formula with Solvate (e.g., •0.5 Toluene) Action_TGA->Recalc Recalc->Check_Tol Compare

Figure 1: Decision matrix for troubleshooting Elemental Analysis discrepancies in sterically hindered organometallic complexes.

Recommended Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols must be strictly adhered to when characterizing DIPBA complexes.

Protocol A: High-Efficiency Combustion (For Low %C)

Rationale: Tungsten (VI) oxide acts as a local oxygen donor, preventing carbide formation.

  • Sample Prep: Weigh 2.0–3.0 mg of the dried complex into a tin capsule.

  • Additive: Add 5–10 mg of Tungsten (VI) Oxide (WO

    
    )  or Vanadium Pentoxide (V
    
    
    
    O
    
    
    ) directly over the sample.
  • Encapsulation: Fold the capsule tightly to ensure the oxidant is in direct contact with the sample.

  • Instrument Settings: Increase combustion loop time by 30 seconds and ensure oxygen boost is active.

Protocol B: Solvate Correction (For High %C or H)

Rationale: Large DIPBA ligands create lattice voids that trap solvent molecules. Standard vacuum drying (25°C) is often insufficient.

  • TGA Analysis: Run Thermogravimetric Analysis (TGA) from 30°C to 300°C at 10°C/min.

  • Identification: Look for mass loss steps between 80°C–150°C (indicative of Toluene or DMF).

  • Correction: If a 5% mass loss is observed (equivalent to ~0.5 moles of solvent), adjust the "Calculated" EA values to include this solvate:

    • Formula:

      
      
      
  • Validation: The "Found" values must match the "Calculated (Solvated)" values within

    
    .
    
References
  • Islam, M. S., et al. (2020).[1] Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehyde Derivatives. Asian Journal of Applied Chemistry Research. Link

  • Bellow, J. A., et al. (2015).[2] Synthesis and Reactions of 3d Metal Complexes with the Bulky Alkoxide Ligand [OC(t)Bu2Ph]. Inorganic Chemistry. Link

  • Takeda, H., et al. (2023). Bulky Ligand-Induced Hindrance in Photocatalytic CO2 Reduction over Various Tris(bipyridine)cobalt(II) Chloride Complexes. MDPI. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.